molecular formula C10H15Cl2FN2O B13834025 5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl

5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine 2HCl

Cat. No.: B13834025
M. Wt: 269.14 g/mol
InChI Key: MQHRAALDOGEVBC-UHFFFAOYSA-N
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Description

®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a fluorine atom at the 5th position, a methoxy group at the 2nd position, and a pyrrolidinyl group at the 3rd position of the pyridine ring. The compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Substituents: The fluorine atom, methoxy group, and pyrrolidinyl group are introduced to the pyridine ring through selective substitution reactions.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: Reduction reactions can occur at the pyridine ring or the pyrrolidinyl group.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium fluoride are employed under basic conditions.

Major Products:

    Oxidation: Products include oxidized derivatives of the methoxy group.

    Reduction: Reduced forms of the pyridine ring or pyrrolidinyl group.

    Substitution: Substituted derivatives where the fluorine or methoxy group is replaced by other functional groups.

Scientific Research Applications

®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • ®-3-(Pyrrolidin-2-yl)pyridine dihydrochloride
  • ®-2-(Pyrrolidin-2-yl)pyridine dihydrochloride
  • Pyrrolone and Pyrrolidinone Derivatives

Comparison: ®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine dihydrochloride is unique due to the presence of the fluorine atom and methoxy group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

5-fluoro-2-methoxy-3-pyrrolidin-2-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O.2ClH/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9;;/h5-6,9,12H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHRAALDOGEVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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